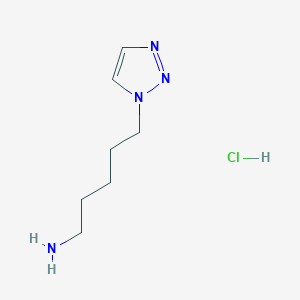

5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride

Description

Historical Context of Triazole Chemistry

The foundation of triazole chemistry traces back to 1885 when Bladin first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and two carbon atoms with molecular formula C2H3N3. This pivotal moment in organic chemistry established the conceptual framework for an entire class of heterocyclic compounds that would eventually find widespread application across multiple scientific disciplines. The development of triazole chemistry progressed gradually following its initial discovery, with significant acceleration occurring as synthetic methodologies became more sophisticated and the versatile nature of triazole interactions with biological systems became apparent.

The historical development of triazole derivatives gained particular momentum in 1944 with the discovery of antifungal activities in azole derivatives, leading to the eventual development of significant pharmaceutical agents such as fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. This breakthrough demonstrated that triazole-containing compounds could serve as effective therapeutic agents, particularly through their ability to inhibit ergosterol synthesis and block P450-dependent enzymes. The mechanism of antifungal action became well-established, involving the coordination of triazole ring structures with the heme iron of cytochrome P450 enzymes.

The evolution of triazole synthesis reached another critical milestone with the development of the azide-alkyne Huisgen cycloaddition reaction, which became fundamental to the preparation of 1,2,3-triazole derivatives. This reaction, first understood in its scope by Rolf Huisgen, represents a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to produce 1,2,3-triazoles. American chemist Karl Barry Sharpless later referred to the copper-catalyzed version of this cycloaddition as "the cream of the crop" of click chemistry and "the premier example of a click reaction". The copper-catalyzed variant, developed independently by Morten Meldal and Valery Fokin with Barry Sharpless in 2002, revolutionized triazole synthesis by providing regioselective access to 1,4-disubstituted 1,2,3-triazoles.

Chemical Classification and Nomenclature

The compound 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride belongs to the class of 1,2,3-triazole derivatives, distinguished from its isomeric counterpart 1,2,4-triazole by the positioning of nitrogen atoms within the five-membered ring. The 1,2,3-triazole structure features three adjacent nitrogen atoms, creating a unique electronic environment that contributes to the compound's chemical reactivity and stability. This positional arrangement represents one of four possible triazole isomers, conventionally divided into two pairs of tautomers based on nitrogen positioning.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride. The compound can also be designated as 5-(triazol-1-yl)pentan-1-amine;hydrochloride, reflecting the simplified representation of the triazole moiety. The molecular structure consists of a pentyl chain with the triazole ring attached at the fifth carbon position and an amine functional group at the terminal carbon, forming the hydrochloride salt.

The Chemical Abstracts Service registry number for this compound is 1820718-61-3, providing a unique identifier for database searches and chemical procurement. Alternative synonyms include EN300-240518 and 5-(1H-1,2,3-triazol-1-yl)pentan-1-aminehydrochloride, reflecting variations in naming conventions across different chemical databases and suppliers. The parent compound, without the hydrochloride salt, is catalogued under PubChem CID 15035004, establishing the structural relationship between the free base and salt forms.

Basic Physicochemical Properties

The molecular formula C7H15ClN4 represents the composition of 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride, with a calculated molecular weight of 190.67 grams per mole. The compound exists as a hydrochloride salt, formed through the protonation of the terminal amine group with hydrochloric acid, which enhances the compound's water solubility and stability characteristics compared to the free base form.

The structural representation can be expressed through various chemical notation systems. The International Chemical Identifier key is XAVAKTWVHSHKSE-UHFFFAOYSA-N, providing a unique structural fingerprint for computational chemistry applications. The canonical Simplified Molecular-Input Line-Entry System representation is C1=CN(N=N1)CCCCCN.Cl, which describes the connectivity pattern of atoms within the molecule. The International Chemical Identifier string InChI=1S/C7H14N4.ClH/c8-4-2-1-3-6-11-7-5-9-10-11;/h5,7H,1-4,6,8H2;1H provides a complete description of the molecular structure including stereochemistry and connectivity.

The compound demonstrates characteristic properties associated with both triazole heterocycles and primary aliphatic amines. The triazole ring contributes aromatic stability and unique electronic properties, while the pentyl chain provides conformational flexibility and the terminal amine offers sites for hydrogen bonding and further chemical modification. The hydrochloride salt formation typically increases the melting point and improves crystalline stability compared to the free base form.

Significance in Heterocyclic Chemistry Research

The compound 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride occupies a significant position within heterocyclic chemistry research due to its embodiment of key structural features that have proven valuable across multiple scientific disciplines. Triazole-containing compounds have demonstrated remarkable versatility in biological systems, exhibiting broad-spectrum activities including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties. This extensive range of biological activities has made triazole derivatives attractive targets for pharmaceutical development and mechanistic studies.

The structural design of this particular compound represents an important approach in medicinal chemistry, where the triazole ring serves as a bioisostere for other heterocyclic systems, particularly imidazoles and various carboxylic acid derivatives. This bioisosteric relationship allows researchers to explore structure-activity relationships while maintaining or modifying specific molecular interactions with biological targets. The incorporation of the triazole moiety into larger molecular frameworks has become a standard strategy for developing new therapeutic agents, as evidenced by the success of compounds such as mubritinib and tazobactam.

The significance of this compound extends beyond its immediate applications to encompass its role as a building block for more complex chemical structures. The combination of the triazole heterocycle with the aliphatic amine functionality provides multiple sites for further chemical modification, enabling the construction of elaborate molecular architectures through established synthetic methodologies. This versatility has made such compounds valuable intermediates in the synthesis of more complex triazole derivatives with tailored properties for specific applications.

Research applications of 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride span multiple scientific domains, including chemistry, biology, medicine, and materials science. In chemistry, the compound serves as a versatile building block for the synthesis of more complex molecules, taking advantage of both the triazole ring's reactivity and the amine group's nucleophilic properties. Biological research has explored the compound's potential interactions with various enzymes and receptors, particularly focusing on how the triazole ring can coordinate with metal centers in biological systems. Medical research has investigated the compound's potential therapeutic effects and its utility as a precursor for drug development, while industrial applications have explored its use in the development of new materials and chemical processes.

Properties

IUPAC Name |

5-(triazol-1-yl)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.ClH/c8-4-2-1-3-6-11-7-5-9-10-11;/h5,7H,1-4,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVAKTWVHSHKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The core synthetic route for 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride relies on the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, catalyzed by copper(I) ions. This method is favored for its regioselectivity, mild reaction conditions, and high yields.

| Step | Description | Details |

|---|---|---|

| 1. Preparation of Azide Intermediate | Conversion of a suitable alkyl halide or amine precursor to the corresponding azide | Typically involves nucleophilic substitution with sodium azide in polar aprotic solvents |

| 2. Alkyne Partner Selection | Use of a terminal alkyne functionalized with the pentan-1-amine moiety or its precursor | The alkyne can be propargylamine or derivatives thereof |

| 3. Cycloaddition Reaction | Copper(I)-catalyzed 1,3-dipolar cycloaddition | Catalyst: Cu(I) salts (e.g., CuSO4 with sodium ascorbate as reducing agent) |

| 4. Reaction Medium | Mixed solvent system | Commonly water with tert-butanol or other organic co-solvents |

| 5. Temperature and Time | Mild conditions | Room temperature to slightly elevated temperatures (25–60°C), reaction times range from several hours to overnight |

| 6. Isolation and Purification | Crystallization and filtration to obtain hydrochloride salt | Purification often includes recrystallization from suitable solvents |

This approach yields the 1,4-disubstituted 1,2,3-triazole regioisomer selectively, which is the desired structural motif in 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride.

Industrial Production Methods

Scaling up the synthesis for industrial applications involves adaptations to maintain efficiency, safety, and product purity:

- Reactor Design: Use of batch or continuous flow reactors to optimize mixing and heat transfer, ensuring consistent reaction kinetics.

- Catalyst Handling: Copper catalysts are managed carefully to minimize contamination and facilitate catalyst recovery.

- Purification: Multi-step purification including crystallization, filtration, and drying to isolate the hydrochloride salt with high purity.

- Quality Control: Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify the identity and purity of the final product.

These industrial processes mirror the laboratory-scale CuAAC reaction but emphasize process control and scalability.

Alternative Synthetic Strategies and Mechanistic Insights

While CuAAC is the predominant method, alternative routes and mechanistic studies provide additional context:

- Organocatalytic Approaches: Some research explores organocatalytic synthesis of triazoles from ketones and azides, though these are more common for other triazole derivatives and less so for the specific 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride.

- One-Pot Multicomponent Reactions: For related triazole compounds, one-pot three-component reactions involving amidines, carboxylic acids, and hydrazines have been developed, but these apply primarily to 1,2,4-triazoles rather than 1,2,3-triazoles.

- Mechanism: The CuAAC proceeds via formation of a copper-acetylide complex followed by regioselective cycloaddition with the azide, yielding the 1,4-disubstituted triazole ring. This mechanism underpins the high regioselectivity and efficiency of the process.

Reaction Conditions Summary Table

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Copper(I) salts (CuSO4 + sodium ascorbate) | Facilitates regioselective cycloaddition |

| Solvent | Water / tert-butanol mixture | Balances solubility and reaction rate |

| Temperature | 25–60°C | Mild, prevents decomposition |

| Reaction Time | 4–24 hours | Dependent on scale and substrate purity |

| Purification | Crystallization, filtration, drying | Yields hydrochloride salt of target compound |

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or other electrophiles in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized triazole derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

The biological implications of 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride are significant due to its interactions with various molecular targets. The triazole moiety is known for its diverse biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism may involve the inhibition of specific enzymes essential for microbial growth.

- Anticancer Potential : Research indicates that 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride can inhibit cancer cell proliferation and promote apoptosis in malignant cells. Detailed studies are ongoing to elucidate the specific pathways involved .

Case Studies and Research Findings

Several studies have investigated the efficacy and applications of 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups. This suggests potential use in developing new antimicrobial agents.

Case Study 2: Cancer Cell Proliferation

In vitro studies demonstrated that treatment with 5-(1H-1,2,3-triazol-1-yl)pentan-1-amino hydrochloride resulted in reduced viability of cancer cell lines. Mechanistic studies revealed that the compound may induce apoptosis through caspase activation pathways.

Case Study 3: Enzyme Inhibition

Research focused on the interaction between this compound and specific enzymes involved in cellular metabolism. Findings suggest that it may act as an inhibitor for certain metabolic pathways, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Oxadiazole Derivatives

Compounds such as 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride () and 5-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)pentan-1-amine hydrochloride () share the pentan-1-amine backbone but replace the triazole with a 1,2,4-oxadiazole ring. Key differences include:

The thiophene substituent in may enhance lipophilicity, impacting membrane permeability .

Fluorinated Triazole Derivatives

The compound 16 in contains a triazole ring modified with a perfluorinated alkyl chain (heptadecafluoroundecanamido group). Unlike the target compound, this derivative is part of a larger glycosylated structure, suggesting applications in targeted drug delivery or imaging. The fluorinated chain increases hydrophobicity and metabolic stability, a contrast to the unmodified pentan-1-amine in the target compound .

Triazole-Containing Oxazolidinones

Compounds 1a and 1b () incorporate triazolylmethyl groups into oxazolidinone scaffolds.

Research and Commercial Relevance

- Drug Discovery : Triazoles are prevalent in antimicrobial and anticancer agents due to their ability to mimic peptide bonds. The target compound’s amine group could facilitate covalent binding to enzymes or receptors.

- Commercial Availability: Oxadiazole analogs are marketed by suppliers like ECHEMI and Santa Cruz Biotechnology, indicating demand for modular scaffolds in medicinal chemistry .

Biological Activity

5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride is a compound with significant potential in various biological applications. Its structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

The molecular formula of 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride is C7H15ClN4. It is synthesized primarily through the Huisgen cycloaddition reaction, a method widely recognized in "click chemistry." This process involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst under mild conditions, typically yielding high purity products.

The biological activity of 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride is largely attributed to its interaction with various molecular targets. The triazole moiety can modulate enzyme activity and affect cellular pathways. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and promote apoptosis in malignant cells .

Anticancer Properties

Research has shown that triazole derivatives exhibit promising anticancer activities. For instance, compounds similar to 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine have demonstrated the ability to induce apoptosis and cell cycle arrest in various cancer cell lines. A study highlighted the effectiveness of triazole-containing compounds against lung cancer cells (A549), revealing IC50 values ranging from 0.97 to 34.46 μM . This suggests that 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride could be a valuable candidate for further anticancer drug development.

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Research indicates that triazole derivatives can exhibit broad-spectrum antibacterial effects against multiple pathogens. For example, studies have reported that certain triazole compounds effectively inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity .

Case Study 1: Anticancer Activity in Lung Cancer Cells

In a controlled study evaluating several triazole derivatives, 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride was tested against A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 5-(1H-1,2,3-triazol-1-yl)pentan-1-am | 10 | Apoptosis induction |

| Doxorubicin | 8.80 | Topoisomerase inhibition |

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of various triazole derivatives revealed that 5-(1H-1,2,3-triazol-1-yl)pentan-1-amines exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 25 μg/mL for both bacteria .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 25 |

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis protocol for 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride?

- Methodological Answer : Synthesis typically involves sequential reactions, starting with azide-alkyne cycloaddition (Cu-catalyzed "click" chemistry) to form the triazole ring, followed by amine functionalization and HCl salt formation. Key factors include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for triazole formation), and purification via column chromatography or recrystallization. Catalysts like Cu(I) salts must be removed post-reaction to avoid interference in subsequent steps .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use - and -NMR to confirm triazole proton signals (~7.5–8.0 ppm) and amine/alkyl chain integration. IR spectroscopy verifies N-H stretches (~3300 cm) and triazole C-N bonds (~1600 cm). Mass spectrometry (ESI or HRMS) confirms molecular weight, while HPLC assesses purity (>95% recommended for biological studies) .

Q. What safety protocols are essential when handling this hydrochloride salt in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats), work in a fume hood to avoid inhalation, and adhere to SDS guidelines for skin/eye protection. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters:

- Solvent polarity : DMF enhances triazole formation but may promote byproducts; switch to THF for sterically hindered intermediates.

- Catalyst loading : Reduce Cu(I) from 10 mol% to 5 mol% to suppress dimerization.

- Temperature : Lower temperatures (40–50°C) slow competing reactions but require longer reaction times. Monitor via TLC or in-situ IR .

Q. How should conflicting data from NMR and HPLC purity analyses be resolved?

- Methodological Answer : Cross-validate with orthogonal methods:

- XRD : Confirm crystalline structure if discrepancies arise in proton integration.

- Elemental analysis : Verify C/H/N ratios to detect trace impurities.

- LC-MS : Identify co-eluting impurities undetected by UV-Vis HPLC. Re-purify via preparative HPLC or fractional crystallization .

Q. What computational methods predict the reactivity and stability of this compound in silico?

- Methodological Answer : Use density functional theory (DFT) to model triazole ring stability under acidic/basic conditions. Molecular dynamics simulations predict solubility in biological matrices. Docking studies (AutoDock Vina) assess binding affinity to target proteins, guiding SAR optimization .

Q. How do variations in triazole substituent position affect chemical and biological properties?

- Methodological Answer : Synthesize analogs with triazole at C-4 vs. C-1 positions. Compare:

- Lipophilicity : LogP measurements via shake-flask method.

- Bioactivity : IC values in enzyme inhibition assays (e.g., kinase targets).

- Stability : Accelerated degradation studies under UV light or pH extremes .

Q. In reaction scalability studies, what factors impact yield and purity during upscaling?

- Methodological Answer : Address heat transfer inefficiencies with jacketed reactors, optimize mixing (Reynolds number >10,000 for turbulent flow), and use continuous flow systems for azide-alkyne steps. Post-synthesis, replace column chromatography with countercurrent distribution for cost-effective purification .

Q. How can hybrid experimental-computational approaches accelerate derivative development?

- Methodological Answer : Combine high-throughput screening (HTS) with QSAR models trained on triazole-amine libraries. Machine learning (e.g., Random Forest) prioritizes synthetic targets with predicted high bioactivity and low toxicity. Validate top candidates via parallel synthesis .

Notes

- Advanced questions emphasize interdisciplinary approaches (e.g., computational chemistry, DoE) to reflect cutting-edge research trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.